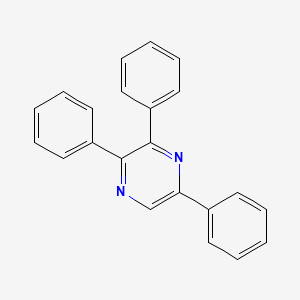

2,3,5-Triphenylpyrazine

Description

Properties

CAS No. |

36476-77-4 |

|---|---|

Molecular Formula |

C22H16N2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2,3,5-triphenylpyrazine |

InChI |

InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-21(18-12-6-2-7-13-18)22(24-20)19-14-8-3-9-15-19/h1-16H |

InChI Key |

OCQQXLPLQWPKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Structural Characterization and Solid State Architecture of 2,3,5 Triphenylpyrazine

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) provides definitive insights into the precise atomic arrangement within the crystalline lattice of 2,3,5-triphenylpyrazine. The analysis reveals a molecule with the chemical formula C₂₂H₁₆N₂ crystallizing in an orthorhombic system.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₂₂H₁₆N₂ |

| Formula weight | 308.37 |

| Temperature | 296(2) K |

| Wavelength | Mo Kα radiation |

| Crystal system | Orthorhombic |

| Space group | Not specified |

| Unit cell dimensions | a = 15.563 (2) Åb = 6.2005 (9) Åc = 16.845 (3) Å |

| Volume | 1625.5 (4) ų |

The central pyrazine (B50134) ring in this compound is not perfectly planar. It exhibits a slight deviation, adopting a conformation that tends towards a twist-boat form. The maximum deviation from planarity for the pyrazine ring is 0.044 (3) Å. This distortion is likely a consequence of steric hindrance between the bulky phenyl substituents attached to the pyrazine core.

Table 2: Selected Dihedral Angles in this compound.

| Phenyl Ring Pair | Dihedral Angle (°) |

|---|---|

| Phenyl at position 3 and Phenyl at position 2 | 64.0 (2) |

| Phenyl at position 3 and Phenyl at position 5 | 45.8 (2) |

| Phenyl at position 2 and Phenyl at position 5 | 49.7 (2) |

Data sourced from Anuradha et al. (2008).

The packing of this compound molecules in the crystal is governed by a network of weak non-covalent interactions, which are fundamental to the stability of the supramolecular architecture.

A notable feature of the crystal packing is the presence of C-H···π interactions. Specifically, a hydrogen atom from a phenyl ring on one molecule interacts with the π-electron system of a phenyl ring on an adjacent molecule. This type of interaction plays a significant role in the stabilization of the crystal lattice, influencing the orientation and aggregation of molecules. The geometry of this interaction involves a C53—H53···π engagement with the phenyl ring at the C21–C26 position.

Intermolecular Non-Covalent Interactions in the Crystal Lattice

Comprehensive Spectroscopic Elucidation of Molecular Structure

While SCXRD provides a static picture of the solid-state structure, spectroscopic methods offer complementary information about the molecular structure and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be instrumental in confirming the molecular connectivity and providing insights into the electronic environment of the molecule. However, specific spectroscopic data for this compound is not detailed in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For polyphenyl-substituted pyrazines, ¹H and ¹³C NMR spectra confirm the presence and connectivity of the pyrazine and phenyl rings.

¹H NMR: In the proton NMR spectrum of tetraphenylpyrazine, the protons on the phenyl rings typically appear as a complex multiplet in the aromatic region, generally between 7.0 and 8.0 ppm. The lack of distinct, well-resolved signals is due to the overlapping chemical environments of the ortho, meta, and para protons of the multiple phenyl rings. For the asymmetrically substituted this compound, one would also expect a complex series of multiplets in the aromatic region, with the addition of a singlet for the lone proton on the pyrazine ring, likely shifted downfield due to the influence of the aromatic system and nitrogen atoms.

¹³C NMR: The ¹³C NMR spectrum provides more distinct information. For tetraphenylpyrazine, signals corresponding to the carbon atoms of the central pyrazine ring would be observed, typically in the range of 145-155 ppm. The carbons of the phenyl rings would produce a set of signals between approximately 125 and 140 ppm. The number of distinct signals would depend on the symmetry of the molecule and the rotational freedom of the phenyl groups.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment Notes |

| ¹H | ~ 7.0 - 8.0 | Complex multiplet corresponding to protons of the phenyl rings. |

| (Predicted) > 8.5 | A singlet for the C6-H of the pyrazine ring in this compound. | |

| ¹³C | ~ 145 - 155 | Carbon atoms of the pyrazine core (C2, C3, C5, C6). |

| ~ 125 - 140 | Carbon atoms of the phenyl substituents. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR Spectroscopy: The FT-IR spectrum is sensitive to vibrations that induce a change in the molecule's dipole moment. Key expected absorptions for a triphenylpyrazine structure would include:

Aromatic C-H Stretching: Weak to medium bands typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

C=N Stretching: Vibrations from the pyrazine ring, expected in the 1580-1400 cm⁻¹ range, often coupled with the C=C ring vibrations.

C-H Bending: Strong bands corresponding to out-of-plane bending of the aromatic C-H bonds are found in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the phenyl rings.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric, non-polar bonds. For a molecule like tetraphenylpyrazine, strong Raman signals are expected for the symmetric breathing modes of the phenyl and pyrazine rings. The complementarity to FT-IR is crucial; for instance, a highly symmetric ring breathing mode that is strong in the Raman spectrum may be very weak or absent in the FT-IR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| > 3000 | Aromatic C-H Stretch | FT-IR, Raman |

| ~ 1600 - 1450 | Aromatic C=C Ring Stretch | FT-IR, Raman |

| ~ 1580 - 1400 | Pyrazine C=N/C=C Stretch | FT-IR, Raman |

| ~ 900 - 675 | Aromatic C-H Out-of-Plane Bend | FT-IR (Strong) |

| ~ 1000 | Phenyl Ring Breathing Mode | Raman (Strong) |

Electronic Absorption and Fluorescence Spectroscopies

The photophysical properties of polyphenyl-substituted pyrazines are of significant interest, particularly their behavior as fluorophores. These compounds often exhibit a phenomenon known as aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE).

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). In a solvent such as tetrahydrofuran (B95107) (THF), tetraphenylpyrazine exhibits absorption bands in the UV region. These absorptions are primarily attributed to π-π* transitions involving the conjugated system formed by the pyrazine and phenyl rings. The attachment of phenyl rings to the pyrazine core effectively changes the nature of the lowest energy transition from an n-π* transition, which is characteristic of the bare pyrazine core, to a π-π* transition. rsc.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Tetraphenylpyrazine is a classic example of an AIE luminogen (AIEgen). nih.gov In dilute THF solution, it is very weakly fluorescent, exhibiting a low quantum yield. However, upon aggregation (e.g., by adding a poor solvent like water to the THF solution), its fluorescence intensity increases dramatically. nih.gov In the solid film state, the quantum yield is significantly enhanced. This behavior is attributed to the restriction of intramolecular motion (RIM) in the aggregate state. rsc.orgnih.gov

| Compound | Medium | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (ΦF) |

| Tetraphenylpyrazine | THF Solution | ~330 | ~390 | Low (~1-2%) |

| Tetraphenylpyrazine | Solid Film | - | ~400 | High (>20%) |

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a pulse of light. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For AIEgens like tetraphenylpyrazine, the fluorescence lifetime also changes significantly between the solution and aggregate states. In solution, where non-radiative decay pathways are dominant, the lifetime is short. In the aggregated or solid state, where these pathways are hindered, the lifetime increases. scut.edu.cn

The de-excitation of an excited molecule can occur through radiative decay (fluorescence, rate constant kr) or non-radiative decay (e.g., internal conversion, rate constant knr). The quantum yield and lifetime are directly related to these rates:

ΦF = kr / (kr + knr)

τ = 1 / (kr + knr)

From these relationships, the individual rate constants can be calculated:

kr = ΦF / τ

knr = (1 - ΦF) / τ

| Compound State | Quantum Yield (ΦF) | Lifetime (τ) | kr (s⁻¹) | knr (s⁻¹) | Dominant Pathway |

| TPP in Solution | Low | Short | Moderate | Very High | Non-Radiative |

| TPP in Aggregate/Film | High | Longer | Moderate to High | Low | Radiative |

Theoretical and Computational Investigations of 2,3,5 Triphenylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular systems from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a vast array of chemical and physical properties can be derived.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations determine the total electronic energy of a molecule from its electron density, providing a detailed picture of its electronic structure. From this, several key molecular descriptors can be calculated to quantify the molecule's reactivity and electronic behavior. youtube.com

Key electronic properties and global reactivity descriptors that can be derived from DFT calculations for 2,3,5-triphenylpyrazine include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost empty orbital and signifies its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Ionization Potential (I): The minimum energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2.

Electronegativity (χ): The ability of the molecule to attract electrons, given by χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = χ² / (2η).

While specific DFT studies on this compound are not extensively reported in the literature, calculations on similar phenyl-substituted nitrogen heterocycles, such as triphenyl-1,3,5-triazines, have been performed. mdpi.com Such studies, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, allow for the precise calculation of these descriptors. nih.gov For this compound, the pyrazine (B50134) core, being more electron-deficient than a benzene (B151609) ring, along with the extensive π-conjugation with the phenyl rings, would be expected to significantly influence these electronic parameters.

| Molecular Descriptor | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability, likely localized on the π-system of the phenyl rings. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability, likely localized on the electron-deficient pyrazine ring. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines kinetic stability, reactivity, and optical properties. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to deformation of the electron cloud. |

| Electronegativity (χ) | (I + A) / 2 | Indicates the molecule's overall ability to attract electrons. |

The three-dimensional structure of this compound is not rigid. The single bonds connecting the three phenyl rings to the central pyrazine core allow for rotation, leading to various possible conformations (rotational isomers or rotamers). Each conformation has a specific energy, and mapping these energies as a function of the rotational angles (dihedral angles) generates an energetic landscape.

Experimental crystallographic data provides a precise snapshot of the molecule's conformation in the solid state. X-ray diffraction studies of this compound reveal that the central pyrazine ring is not perfectly planar but adopts a slight twist-boat conformation. nih.govnih.gov The phenyl rings are significantly twisted out of the plane of the pyrazine ring, which minimizes steric hindrance between adjacent hydrogen atoms. The reported dihedral angles from the crystal structure provide a key reference point for computational studies. nih.govnih.gov

| Structural Feature | Experimentally Determined Value (X-ray Crystallography) |

|---|---|

| Pyrazine Ring Conformation | Slight twist-boat [Maximum deviation 0.044 (3) Å] nih.govnih.gov |

| Dihedral Angle (Phenyl at C3 vs. Phenyl at C2) | 64.0 (2)° nih.govnih.gov |

| Dihedral Angle (Phenyl at C3 vs. Phenyl at C5) | 45.8 (2)° nih.govnih.gov |

| Dihedral Angle (Phenyl at C2 vs. Phenyl at C5) | 49.7 (2)° nih.govnih.gov |

Computational conformational analysis, typically performed using DFT, can systematically explore the potential energy surface by rotating the phenyl groups. This allows for the identification of the global minimum energy conformation (the most stable isomer) as well as other local minima and the transition states that separate them. Such an analysis would provide a comprehensive understanding of the molecule's preferred shapes and the energy barriers to interconversion between them, which is crucial for understanding its behavior in solution and its ability to interact with other molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de The MEP is calculated for every point in the space around a molecule, representing the net electrostatic effect of its total charge distribution (electrons and nuclei). uni-muenchen.de It is typically visualized by mapping the potential values onto the molecule's electron density surface.

Different colors on an MEP map denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation at a given temperature. ekb.eg

For this compound, an MD simulation would provide insight into the real-time rotational dynamics of the three phenyl rings. By simulating the molecule in a solvent, one could observe the full range of accessible dihedral angles and the frequency of transitions between different conformational states. This is particularly important for understanding the molecule's behavior in solution, where it is not locked into a single solid-state structure. Key insights from MD simulations would include the average and distribution of dihedral angles, the timescale of phenyl group rotations, and the influence of the solvent on conformational preferences. youtube.com

In Silico Modeling for Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry can be used to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.

The synthesis of this compound, for instance, can be achieved by the condensation of benzil (B1666583) with 1-phenylethanediamine. nih.gov In silico modeling could be employed to investigate the mechanism of this reaction. DFT calculations can be used to:

Identify Transition States: Locate the highest energy point along the reaction coordinate for each step of the proposed mechanism.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed.

Evaluate Reaction Intermediates: Assess the stability of any intermediate species formed during the reaction.

Advanced Computational Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of yet-unsynthesized compounds.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. mdpi.com These calculations predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* and n → π* transitions. For this compound, TD-DFT could predict its UV-Vis absorption spectrum, identifying the key transitions responsible for its absorption features. sci-hub.se

Infrared (IR) and Raman Spectra: DFT calculations can be used to compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in IR and Raman spectra. By analyzing the atomic motions associated with each vibrational mode, a theoretical spectrum can be constructed and compared with experimental data to aid in peak assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy can also be predicted computationally. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical 1H and 13C NMR spectra can be generated. These predictions are valuable for structural elucidation and for confirming experimental assignments. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Properties | Insights Gained for this compound |

|---|---|---|---|

| UV-Visible Spectroscopy | TD-DFT | λmax, Oscillator Strength, Electronic Transitions | Understanding of π → π* and n → π* transitions within the conjugated system. |

| Infrared/Raman Spectroscopy | DFT | Vibrational Frequencies and Intensities | Assignment of experimental peaks to specific bond stretches and bends (e.g., C=N, C-H). |

| NMR Spectroscopy | DFT (GIAO, etc.) | Chemical Shifts (1H, 13C), Coupling Constants | Aids in the structural confirmation and assignment of resonance signals. |

Reaction Mechanisms and Chemical Reactivity of 2,3,5 Triphenylpyrazine

Mechanistic Elucidation of Synthetic Pathways

The primary synthetic route to 2,3,5-Triphenylpyrazine involves the condensation reaction between an α-dicarbonyl compound and a 1,2-diamine. Specifically, it is synthesized from benzil (B1666583) and 1-phenylethanediamine. nih.govresearchgate.net This method is a variation of the well-established Gutknecht pyrazine (B50134) synthesis.

The reaction proceeds through a multi-step mechanism:

Nucleophilic Attack: The synthesis begins with the nucleophilic attack of one of the amino groups of 1-phenylethanediamine on one of the carbonyl carbons of benzil. This is followed by a second attack from the other amino group on the remaining carbonyl carbon.

Cyclization and Dehydration: These sequential attacks lead to the formation of a cyclic di-imine intermediate, a dihydropyrazine (B8608421) derivative. This step involves the elimination of two molecules of water.

Aromatization: The final step is the oxidation of the dihydropyrazine intermediate to form the stable aromatic pyrazine ring. This can occur via air oxidation or through the use of a mild oxidizing agent. In a common laboratory preparation, the reaction is facilitated by a base like sodium acetate (B1210297) trihydrate and heating under reflux. nih.gov

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

|---|---|

| Reactants | Benzil, 1-Phenylethanediamine dihydrochloride (B599025) |

| Base | Sodium acetate trihydrate |

| Solvent | Ethanol (B145695) |

| Temperature | Reflux |

| Reaction Time | Approx. 2 hours |

Data derived from a representative synthesis. nih.gov

Reactivity of the Pyrazine Heterocyclic Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structure renders the ring electron-deficient, or π-deficient, which fundamentally governs its reactivity, much like pyridine. slideshare.net

Electrophilic Aromatic Substitution (EAS): The pyrazine ring is highly deactivated towards electrophilic aromatic substitution. The two electron-withdrawing nitrogen atoms reduce the electron density of the aromatic system, making it a poor nucleophile. slideshare.netscribd.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the basic nitrogen atoms are readily protonated. slideshare.net This protonation further increases the electron-withdrawing effect, making the ring even more resistant to attack by electrophiles. Forcing conditions are typically required to achieve any substitution, and yields are often low.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyrazine core makes it susceptible to nucleophilic attack. slideshare.net This is particularly true if a good leaving group (like a halogen) is present on the ring. While this compound lacks such a group, the principle remains. Reactions with strong nucleophiles, such as organometallic reagents or amides, can potentially lead to substitution, although this is less common than in halo-pyrazines. youtube.com The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atoms, which stabilizes it and facilitates the reaction. youtube.com

Reduction Reactions: The pyrazine ring can be reduced via catalytic hydrogenation. This process typically requires a metal catalyst, such as palladium or platinum on carbon, and a source of hydrogen gas. illinois.edu The reduction saturates the aromatic ring, yielding the corresponding piperazine (B1678402) derivative. The specific conditions, including catalyst choice, temperature, and pressure, can influence the extent of reduction and the stereochemistry of the product. researchgate.netmdpi.com

Influence of Phenyl Substituents on Reaction Selectivity and Regiochemistry

The three phenyl groups attached to the pyrazine core at positions 2, 3, and 5 exert significant steric and electronic influences on the molecule's reactivity.

Steric Hindrance: The phenyl groups are bulky and create considerable steric hindrance around the pyrazine ring. Crystallographic data shows that the phenyl rings are twisted out of the plane of the pyrazine ring, creating a crowded environment. nih.govnih.gov This steric congestion physically blocks the approach of reagents to the carbon atoms of the pyrazine core, thereby reducing the reactivity of the single unsubstituted carbon at position 6. Any potential substitution reaction at this position would be significantly impeded.

Electronic Effects: The phenyl groups can influence the electron density of the pyrazine ring through both inductive and resonance effects.

In electrophilic substitution , the phenyl groups would be expected to stabilize the cationic intermediate (sigma complex) through resonance. masterorganicchemistry.com If a reaction were to occur at the C-6 position, the positive charge of the intermediate could be delocalized into the adjacent phenyl rings at positions 5 and 2. However, this electronic stabilization is generally insufficient to overcome the powerful deactivating effect of the two ring nitrogens.

In nucleophilic substitution , the phenyl groups would have a destabilizing effect on the anionic Meisenheimer intermediate. Their potential for electron donation would counteract the stability gained from the electron-withdrawing nitrogen atoms, making nucleophilic attack less favorable than on an unsubstituted or electron-withdrawing-group-substituted pyrazine ring. masterorganicchemistry.com

Therefore, the combination of powerful steric blocking and unfavorable electronic effects from the phenyl substituents renders the C-6 position of this compound relatively unreactive.

Kinetics and Thermodynamics of Transformation Reactions

The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of the aromatic starting material and the intermediates formed during the reaction. Specific quantitative data for this compound is not widely available, but the principles can be understood from general aromatic chemistry.

Table 2: Comparative Kinetic and Thermodynamic Features of Hypothetical Substitution Reactions

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (NAS) |

|---|---|---|

| Rate-Determining Step | Formation of the cationic sigma complex masterorganicchemistry.com | Formation of the anionic Meisenheimer complex masterorganicchemistry.com |

| Activation Energy (Ea) | Very High (due to ring deactivation) | High (but lower than EAS if a leaving group is present) |

| Intermediate Stability | Destabilized by electron-withdrawing N atoms | Stabilized by electron-withdrawing N atoms |

| Thermodynamic Driving Force | Re-aromatization of the ring masterorganicchemistry.com | Re-aromatization via loss of a leaving group |

The key thermodynamic barrier in any substitution reaction on an aromatic ring is the initial disruption of the aromatic system. This step requires a significant input of energy (high activation energy). masterorganicchemistry.com

Kinetics: The rate of a potential reaction is governed by the height of this activation energy barrier. For EAS on this compound, the deactivating effect of the nitrogen atoms creates a very high barrier, resulting in extremely slow reaction kinetics. For NAS, the kinetics would be faster than EAS, but the lack of a good leaving group and the presence of electron-donating phenyl groups still result in a slow reaction compared to activated halopyrazines. sci-hub.se

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a crucial role in overcoming the inherent reactivity barriers of molecules like this compound.

Synthesis: In the condensation synthesis of this compound, a base such as sodium acetate is used. nih.gov It acts as a catalyst by deprotonating the diamine, increasing its nucleophilicity, and facilitating the initial attack on the benzil carbonyl groups.

Electrophilic Substitution: For π-deficient rings, forcing electrophilic substitution requires the use of potent catalysts. Strong Lewis acids (e.g., AlCl₃, FeBr₃) are used to generate highly reactive electrophiles that can attack the deactivated ring. libretexts.orgmasterorganicchemistry.com While still challenging for this compound, any attempt at reactions like Friedel-Crafts alkylation or acylation would necessitate such a catalyst. youtube.com

Reduction: Catalytic hydrogenation is a prime example of catalysis in the transformation of this compound. Heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are essential for the addition of hydrogen across the aromatic ring. illinois.edu The catalyst provides a surface for the adsorption of both the pyrazine and hydrogen, lowering the activation energy for the reduction process. mdpi.com

Modern Catalysis: Advances in catalysis offer potential routes for functionalizing pyrazines. For instance, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for forming C-C and C-N bonds. While these typically require a halo-pyrazine to start, the development of C-H activation catalysis could, in principle, allow for the direct functionalization of the C-6 position of this compound, though this would be a significant synthetic challenge due to the steric and electronic factors previously discussed.

Table 3: Potential Catalytic Systems for this compound Reactions

| Reaction Type | Catalyst Class | Specific Examples | Function |

|---|---|---|---|

| Synthesis | Base Catalyst | Sodium Acetate | Enhances nucleophilicity of diamine nih.gov |

| Electrophilic Substitution | Lewis Acid | AlCl₃, FeBr₃ | Generates strong electrophile libretexts.org |

| Reduction | Heterogeneous Metal | Pd/C, Pt/C, Raney Ni | Facilitates H₂ addition to the ring illinois.edu |

Derivatization Strategies and Functionalization of 2,3,5 Triphenylpyrazine

Peripheral Functionalization of Phenyl Rings

The three phenyl rings attached to the pyrazine (B50134) core are the most electron-rich components of the 2,3,5-triphenylpyrazine molecule. Consequently, they are the primary sites for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The pyrazine ring itself is strongly electron-withdrawing, which deactivates the attached phenyl rings towards electrophilic attack compared to benzene (B151609) and directs incoming electrophiles primarily to the meta position. libretexts.org

Key electrophilic aromatic substitution reactions applicable to the phenyl rings include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the phenyl rings. masterorganicchemistry.com This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the aromatic ring. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Halogenation: The introduction of halogen atoms (e.g., -Br, -Cl) is typically achieved using a halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl (-R) or acyl (-COR) groups, respectively. They require a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com However, the deactivating effect of the pyrazine core can make these reactions challenging.

The expected outcomes of these peripheral functionalization strategies are summarized in the table below.

| Reaction | Reagents | Functional Group Added | Expected Position on Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | meta |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | meta |

| Bromination | Br₂, FeBr₃ | -Br | meta |

| Chlorination | Cl₂, AlCl₃ | -Cl | meta |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | meta |

Direct Functionalization of the Pyrazine Nucleus

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character makes it resistant to electrophilic attack but susceptible to nucleophilic substitution.

Nucleophilic Aromatic Substitution (SₙAr): This is a primary pathway for functionalizing the pyrazine ring itself. wikipedia.org The reaction requires a precursor molecule where a good leaving group, such as a halogen (e.g., chlorine, bromine), is already present on the pyrazine core. The electron-withdrawing nitrogen atoms stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, facilitating the substitution. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the leaving group.

Vicarious Nucleophilic Substitution (VNS): This method allows for the nucleophilic substitution of a hydrogen atom on the electron-deficient pyrazine ring. organic-chemistry.org It utilizes carbanions that possess a leaving group on the nucleophilic carbon. This strategy avoids the need for a pre-functionalized, halogenated pyrazine core. organic-chemistry.org

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids. This modification significantly alters the electronic properties of the ring, potentially making the ring carbons more susceptible to either nucleophilic or electrophilic attack.

Post-Synthetic Modification Approaches

Functional groups introduced through peripheral or direct functionalization can be further transformed to create more complex derivatives. This multi-step approach significantly expands the synthetic possibilities.

Common post-synthetic modifications include:

Reduction of Nitro Groups: Nitro groups (-NO₂) introduced via nitration can be readily reduced to primary amino groups (-NH₂) using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd). The resulting amine is a versatile functional handle for subsequent reactions like amide formation or diazotization.

Cross-Coupling Reactions: Halogenated derivatives of this compound (with -Br or -I on either the phenyl rings or the pyrazine core) are excellent substrates for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of diverse aryl, vinyl, alkynyl, or amino moieties.

Sulfonamide Formation: Sulfonic acid groups (-SO₃H) can be converted to sulfonyl chlorides (-SO₂Cl), which can then react with amines to form sulfonamides.

The following table illustrates potential post-synthetic modifications.

| Initial Functional Group | Reagents/Reaction Type | Resulting Functional Group |

| Nitro (-NO₂) | SnCl₂, HCl or H₂, Pd/C | Amine (-NH₂) |

| Bromo (-Br) | Arylboronic acid, Pd catalyst (Suzuki Coupling) | Aryl group (-Ar) |

| Bromo (-Br) | Terminal alkyne, Pd/Cu catalyst (Sonogashira Coupling) | Alkynyl group (-C≡CR) |

| Amine (-NH₂) | Acyl chloride (RCOCl) | Amide (-NHCOR) |

Impact of Substituents on Electronic and Photophysical Properties

The introduction of functional groups onto the this compound scaffold has a profound impact on its electronic structure, which in turn governs its absorption, emission, and redox properties. bit.edu.cn The nature and position of the substituent are critical. bit.edu.cn

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), amino (-NH₂), or alkyl groups increase the electron density of the molecule. When placed on the peripheral phenyl rings, they generally raise the energy of the Highest Occupied Molecular Orbital (HOMO). This often leads to a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and fluorescence spectra. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl groups pull electron density away from the π-system. These groups typically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This also reduces the HOMO-LUMO gap, leading to red-shifted spectra. EWGs make the molecule easier to reduce (less negative reduction potential).

The table below summarizes the general trends observed when modifying the this compound structure.

| Substituent Type | Position | Effect on HOMO Energy | Effect on LUMO Energy | Expected Spectral Shift (λmax) | Effect on Reduction Potential |

| Electron-Donating (EDG) | Phenyl Rings | Increase | Minor Change | Red Shift (Bathochromic) | More Negative |

| Electron-Withdrawing (EWG) | Phenyl Rings | Decrease | Decrease | Red Shift (Bathochromic) | Less Negative |

| Electron-Withdrawing (EWG) | Pyrazine Ring | Minor Change | Significant Decrease | Red Shift (Bathochromic) | Significantly Less Negative |

Development of Derivatization Reagents for Analytical Applications

The intense fluorescence often associated with extended aromatic systems like triphenylpyrazine makes its derivatives suitable for use as labeling reagents in analytical chemistry. greyhoundchrom.com A derivatization reagent is designed to react selectively with a target analyte to attach a fluorescent or UV-active tag, enabling its detection and quantification by methods like High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis. mdpi.comnih.gov

To function as a derivatization reagent, the this compound core must be functionalized with a reactive group capable of forming a stable covalent bond with the analyte. Examples of such reactive moieties include:

Isothiocyanates (-NCS): React with primary and secondary amines to form thioureas.

Succinimidyl Esters (-O-NHS): React with primary amines to form stable amide bonds.

Acyl Halides (-COCl): Highly reactive towards amines, alcohols, and thiols.

Hydrazines (-NHNH₂): React with aldehydes and ketones to form hydrazones.

For instance, a derivative of this compound bearing a succinimidyl ester could be used to label amino acids or proteins. The resulting product would be highly fluorescent due to the triphenylpyrazine core, allowing for sensitive detection. The concept is analogous to how other heterocyclic compounds, such as 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, have been used as pre-column derivatizing reagents for the HPLC determination of metal ions like Fe(II). researchgate.net

Coordination Chemistry of 2,3,5 Triphenylpyrazine As a Ligand

Design and Synthesis of Metal-Pyrazine Coordination Complexes

The synthesis of metal complexes incorporating 2,3,5-triphenylpyrazine typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. A common method for the synthesis of the this compound ligand itself involves the condensation reaction of benzil (B1666583) and 1-phenylethanediamine dihydrochloride (B599025) in the presence of a base like sodium acetate (B1210297) trihydrate. nih.gov

For the formation of coordination complexes, a solution of this compound is often combined with a solution of a metal salt, such as a metal chloride or nitrate. nih.govnih.gov The reaction conditions, including temperature and solvent, can be adjusted to promote the formation of the desired complex. For instance, refluxing the mixture can facilitate the reaction. nih.gov The choice of metal salt and the stoichiometry of the reactants play a crucial role in determining the final structure of the coordination compound. researchgate.net In some cases, the slow evaporation of the solvent from the reaction mixture can yield crystalline products suitable for single-crystal X-ray diffraction analysis. mdpi.com

Chelation Modes and Metal-Ligand Binding Interactions

This compound typically acts as a monodentate or a bridging ligand, coordinating to metal centers through one or both of its nitrogen atoms. In its role as a bridging ligand, it can link two metal centers, leading to the formation of dinuclear or polynuclear complexes. The steric hindrance from the three phenyl groups can influence the coordination geometry and the accessibility of the nitrogen lone pairs for metal binding.

The binding of the pyrazine (B50134) nitrogen to a metal center is a classic example of a dative bond, where the ligand donates a pair of electrons to an empty orbital on the metal ion. The strength and nature of this metal-ligand bond depend on several factors, including the Lewis acidity of the metal ion and the electron-donating ability of the pyrazine ring.

Characterization of Coordination Compounds via Spectroscopy and X-ray Diffraction

A combination of spectroscopic techniques and X-ray diffraction is essential for the comprehensive characterization of this compound coordination compounds.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazine ring upon coordination to a metal ion can be observed in the IR spectrum. These shifts provide evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can reveal information about the electronic transitions within the molecule. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are often observed and are sensitive to the nature of the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons on the pyrazine and phenyl rings upon coordination can provide insights into the binding mode and the electronic environment of the ligand.

| Crystal Data for this compound | |

| Formula | C₂₂H₁₆N₂ |

| Molecular Weight | 308.37 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.563 (2) |

| b (Å) | 6.2005 (9) |

| c (Å) | 16.845 (3) |

| V (ų) | 1625.5 (4) |

| Z | 4 |

| Data from reference nih.gov |

Influence of Metal Centers on Pyrazine Electronic Structure

The coordination of a metal center to the this compound ligand can significantly perturb the electronic structure of the pyrazine ring. The metal ion, acting as a Lewis acid, withdraws electron density from the nitrogen atoms of the pyrazine. This inductive effect can lead to a stabilization of the ligand's molecular orbitals.

The extent of this electronic perturbation depends on the nature of the metal ion, including its oxidation state and its position in the periodic table. For instance, coordination to a more electrophilic metal center will result in a greater withdrawal of electron density and a more pronounced effect on the pyrazine's electronic structure. This can be observed through changes in the spectroscopic properties of the complex, such as shifts in the absorption and emission spectra. In some cases, the interaction between the metal d-orbitals and the π-system of the pyrazine ligand can lead to the delocalization of electron density, further influencing the electronic properties of the complex. nih.gov

Ligand Design Principles for Specific Coordination Geometries

The principles of ligand design can be applied to modify the this compound scaffold to achieve specific coordination geometries and to tune the properties of the resulting metal complexes. By introducing functional groups onto the phenyl rings, it is possible to introduce additional coordination sites, modulate the electronic properties of the ligand, or create opportunities for secondary interactions, such as hydrogen bonding, which can influence the packing of the complexes in the solid state.

For example, the strategic placement of substituents on the phenyl rings can be used to control the steric environment around the metal center, thereby favoring a particular coordination number or geometry. Furthermore, the incorporation of electronically donating or withdrawing groups can alter the electron density on the pyrazine nitrogen atoms, which in turn affects the strength of the metal-ligand bond and the redox properties of the complex.

Supramolecular Chemistry and Self Assembly of 2,3,5 Triphenylpyrazine Systems

Design Principles for Non-Covalent Interactions in Crystal Engineering

In the solid state, the phenyl rings are significantly twisted with respect to the pyrazine (B50134) core. For instance, the phenyl ring at position 3 exhibits dihedral angles of 64.0(2)° and 45.8(2)° with the phenyl rings at positions 2 and 5, respectively. The dihedral angle between the phenyl rings at positions 2 and 5 is 49.7(2)°. nih.govnih.gov This twisted conformation minimizes steric hindrance and influences the types of intermolecular interactions that can form.

A key non-covalent interaction observed in the crystal structure of 2,3,5-triphenylpyrazine is the C-H···π interaction. nih.gov Specifically, a hydrogen atom from a phenyl group on one molecule interacts with the π-electron cloud of a phenyl ring on an adjacent molecule. This type of interaction, while weak, is highly directional and contributes significantly to the stability of the crystal lattice. Notably, classical hydrogen bonds are absent in the crystal structure of the parent this compound. nih.govnih.gov The absence of strong hydrogen bond donors and the steric shielding of the pyrazine nitrogen atoms by the bulky phenyl groups preclude the formation of such bonds.

The introduction of other functional groups can alter these interactions. For example, in the related compound 2-ethyl-3,5,6-triphenylpyrazine, the pyrazine ring also adopts a flattened twist-boat conformation, and no classical hydrogen bonds are observed. researchgate.net The crystal packing is again governed by weaker interactions influenced by the steric bulk of the substituents. The dominance of van der Waals forces and C-H···π interactions is a recurring theme in the crystal engineering of such sterically hindered pyrazine derivatives.

| Interaction Type | Description | Relevance to this compound |

| C-H···π Interactions | An interaction between a C-H bond and a π-system. | A defining feature in the crystal packing of this compound, guiding the assembly of molecules. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | While not explicitly detailed as the primary interaction for the parent compound, it is a common motif in pyrazine-containing systems that can be promoted by altering substituents. nih.gov |

| van der Waals Forces | Weak, non-specific intermolecular forces. | Contribute significantly to the overall stability of the crystal lattice. |

| Hydrogen Bonds | Strong directional interaction between a hydrogen atom and an electronegative atom. | Absent in the crystal structure of unsubstituted this compound due to the lack of suitable donor/acceptor groups and steric hindrance. nih.govnih.gov |

Fabrication of Ordered Molecular Architectures and Porous Materials

The ability of pyrazine derivatives to act as building blocks for larger, ordered structures is well-established. Pyrazine-based ligands are widely employed in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The rigid and planar nature of the pyrazine ring, along with its capacity to bridge metal centers, makes it an ideal component for creating robust, porous materials.

The self-assembly of pyrazine-containing tetrachloroacenes, for example, leads to the formation of gels composed of entangled microfibers. nih.gov In the crystalline state of a model compound, the tetrachlorophenazine cores exhibit π-π stacking with a short intermolecular distance of 3.38 Å, indicating significant orbital overlap. nih.gov This demonstrates how the pyrazine core can facilitate the formation of ordered one-dimensional structures.

While the direct use of this compound in creating porous materials has not been extensively reported, its derivatives could be designed for such purposes. By introducing suitable functional groups onto the phenyl rings, it would be possible to direct the self-assembly process through stronger and more specific interactions, such as hydrogen bonding or metal coordination, to yield crystalline porous networks.

Mechanistic Studies of Self-Assembly Processes

Understanding the mechanisms of self-assembly is crucial for controlling the structure and function of the resulting supramolecular architectures. For pyrazine-based systems, self-assembly can proceed through various pathways depending on the nature of the building blocks and the experimental conditions.

In the formation of pyrazine-based metallamacrocycles, the assembly process is often a stepwise coordination of ligands to metal centers. In-situ studies using techniques like NMR and mass spectrometry have been employed to identify key intermediates in the self-assembly of a tetranuclear rhenium-pyrazine square. researchgate.net These studies reveal a mechanistic pathway involving the formation of dimeric and trimeric species en route to the final macrocyclic product. researchgate.net

For purely organic systems, such as the gelation of pyrazine-containing tetrachloroacenes, the self-assembly is driven by a nucleation-growth mechanism. Molecules first aggregate to form critical nuclei, which then grow into larger fibrillar structures through π-π stacking and other non-covalent interactions. nih.gov The solvent plays a critical role in this process, influencing the solubility of the molecules and mediating the intermolecular interactions. While a detailed mechanistic study for this compound is not available, it is expected to follow similar principles of aggregation driven by weak intermolecular forces.

Dynamic Supramolecular Systems

Dynamic supramolecular systems are assemblies in which the components are in equilibrium and can exchange, leading to structures that can adapt to their environment. The reversible nature of non-covalent interactions makes them ideal for the construction of such systems.

Pyrazine-based scaffolds have been incorporated into dynamic systems, particularly in the context of host-guest chemistry where the binding and release of a guest are reversible. For instance, an octanuclear silver(I) metallosupramolecular macrocycle formed from a pyrazinylpyridine ligand exhibits reversible host-guest chemistry. researchgate.net This macrocycle can undergo single-crystal-to-single-crystal transformations upon solvent exchange, demonstrating the dynamic nature of the crystalline assembly. researchgate.net

While there are no specific reports on dynamic supramolecular systems based on this compound, its potential for use in such systems is evident. The non-covalent interactions that govern its self-assembly are inherently reversible. By designing derivatives with responsive functional groups, it would be feasible to create dynamic systems that can be controlled by external stimuli such as light, temperature, or the introduction of a competitive guest.

Advanced Materials Applications of 2,3,5 Triphenylpyrazine and Its Derivatives

Optoelectronic Materials Research

Optoelectronic materials are critical for the development of modern electronic and energy technologies. The unique molecular structure of 2,3,5-Triphenylpyrazine, characterized by a pyrazine (B50134) ring with three phenyl substituents, suggests potential for optoelectronic applications due to its aromatic and electron-accepting nature. In the crystalline form of this compound (C22H16N2), the pyrazine ring is not perfectly planar, exhibiting a slight twist-boat conformation. nih.govnih.gov The phenyl rings are also twisted relative to the central pyrazine ring and to each other. nih.govnih.gov This non-planar structure can influence the material's electronic and photophysical properties, which are crucial for optoelectronic device performance.

Research into the application of this compound and its specific derivatives as primary components in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available scientific literature. While the broader class of pyrazine and, more extensively, 1,3,5-triazine derivatives have been investigated for their use in OLEDs, specific data on the performance of this compound in this capacity is scarce. nih.govmdpi.comresearchgate.netrsc.org The electron-deficient nature of the pyrazine core suggests it could theoretically function as an electron-transporting or host material in OLED devices. The twisted phenyl structure could potentially enhance solubility and prevent aggregation, which are desirable properties for solution-processed OLEDs. However, without direct experimental evidence, its efficacy in OLEDs remains speculative.

Photonic Materials Development

The application of this compound and its derivatives in the development of photonic materials is another area where specific research is limited. Photonic materials are designed to manipulate light, and organic molecules with interesting photophysical properties, such as nonlinear optical (NLO) activity or specific fluorescence characteristics, are of great interest. While some multi-branched styryl derivatives based on 1,3,5-triazine have been investigated for their two-photon absorption and optical limiting properties, similar studies focused on this compound are not found in the searched literature. researchgate.net The aromatic nature and the presence of a conjugated π-system in this compound suggest that it might possess interesting photophysical properties, but further research is required to explore its potential in photonics.

Chemical Sensor Technologies

The use of this compound and its derivatives in chemical sensor technologies is not well-documented. Chemical sensors often rely on the specific interaction of an analyte with a sensing material, leading to a measurable change in a physical property, such as fluorescence or electrical conductivity. The nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons that could potentially interact with certain analytes. However, there is no specific research available that demonstrates the application of this compound or its derivatives as the active component in chemical sensors for the selective detection of ions or molecules. nih.govsemanticscholar.orgfrontiersin.orgmdpi.commdpi.com

Advanced Functional Nanomaterials and Composites

The incorporation of this compound and its derivatives into advanced functional nanomaterials and composites is an area that remains largely unexplored. While the synthesis of various organic and inorganic nanomaterials is a burgeoning field, there are no specific reports on the synthesis of nanoparticles, nanowires, or other nanostructures derived from this compound. The self-assembly properties of this molecule and its potential to be incorporated into larger composite structures have not been investigated in detail.

Photocatalytic Applications of 2,3,5 Triphenylpyrazine Based Systems

Fundamental Principles of Pyrazine-Mediated Photocatalysis

Pyrazine (B50134) and its derivatives are nitrogen-containing heterocyclic compounds that can participate in photocatalytic processes. The fundamental principle of pyrazine-mediated photocatalysis lies in the electronic properties of the pyrazine ring. The nitrogen atoms in the ring act as electron-withdrawing groups, which can facilitate charge separation upon photoexcitation.

In a typical photocatalytic cycle, a pyrazine-based molecule absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This creates an excited state with a separated electron and hole. These charge carriers can then be transferred to other molecules to initiate redox reactions. The electron can reduce a substrate, while the hole can oxidize another.

Design and Development of Heterogeneous Photocatalytic Systems

Heterogeneous photocatalysis involves a photocatalyst in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. This approach offers advantages in terms of catalyst recovery and reusability. The design of such systems often involves immobilizing the photocatalyst on a solid support or creating a composite material.

While there is extensive research on heterogeneous photocatalytic systems based on various organic and inorganic materials, a specific search of the scientific literature did not yield studies on the design and development of heterogeneous photocatalytic systems based on 2,3,5-triphenylpyrazine.

Applications in Environmental Remediation and Organic Pollutant Degradation (e.g., Dye Decomposition)

Photocatalysis is a promising technology for the degradation of organic pollutants in water and air. The highly reactive species generated during the photocatalytic process, such as hydroxyl radicals, can break down complex organic molecules into simpler, less harmful substances.

Despite the potential of pyrazine-based compounds in this area, no specific research findings on the application of this compound for the photocatalytic degradation of organic pollutants, including dyes, were identified in the conducted literature search.

Photocatalytic Water Splitting for Hydrogen Generation

The generation of hydrogen from water using sunlight is a key goal in renewable energy research. Photocatalytic water splitting involves the use of a photocatalyst to absorb light energy and drive the decomposition of water into hydrogen and oxygen.

Research in this area has explored a variety of materials, including conjugated microporous polymers based on 2,4,6-triphenyl-1,3,5-triazine (B147588), which have shown promising hydrogen evolution rates. latrobe.edu.aursc.org However, there is no available research specifically investigating the use of this compound for photocatalytic water splitting and hydrogen generation.

Photocatalysis in Organic Synthesis and Transformations

Photocatalysis offers a green and efficient alternative to traditional methods in organic synthesis. It can enable a wide range of chemical transformations, often with high selectivity and under mild reaction conditions.

While aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine cores have been reported as innovative photocatalysts for the efficient and selective oxidation of various benzylamines, researchgate.net there are no specific studies in the reviewed literature detailing the application of this compound as a photocatalyst in organic synthesis and transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.